3-(1H-imidazol-5-yl)butan-2-amine

Catalog No.
S571847
CAS No.
127607-85-6
M.F
C7H13N3
M. Wt
139.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-imidazol-5-yl)butan-2-amine

CAS Number

127607-85-6

Product Name

3-(1H-imidazol-5-yl)butan-2-amine

IUPAC Name

3-(1H-imidazol-5-yl)butan-2-amine

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

InChI

InChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)

InChI Key

QQTWSOMOTYJIQP-UHFFFAOYSA-N

SMILES

CC(C1=CN=CN1)C(C)N

Synonyms

alpha,beta-dimethylhistamine

Canonical SMILES

CC(C1=CN=CN1)C(C)N

The exact mass of the compound alpha,beta-Dimethylhistamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Histamine - Methylhistamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(1H-imidazol-5-yl)butan-2-amine is a chemical compound characterized by its imidazole ring and a butan-2-amine side chain. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its diverse biological activities and its role in various biochemical processes. The presence of the butan-2-amine moiety enhances the compound's potential for interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to form imidazole N-oxides, which may exhibit different biological activities compared to the parent compound.
  • Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives, altering its reactivity and interaction profiles.
  • Substitution: The compound can participate in substitution reactions at the imidazole ring or the butan-2-amine chain, potentially leading to the formation of various derivatives with unique properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating or alkylating agents for substitution reactions .

The biological activity of 3-(1H-imidazol-5-yl)butan-2-amine is influenced by the imidazole moiety, which is known to interact with a range of biological targets. Compounds containing imidazole rings have demonstrated activities such as:

  • Antimicrobial: Imidazole derivatives often exhibit antibacterial and antifungal properties.
  • Anticancer: Some studies suggest that imidazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory: Imidazole-containing compounds may modulate inflammatory responses through interactions with various receptors and enzymes.

Research has shown that structural modifications in imidazole derivatives can significantly affect their pharmacological profiles, emphasizing the importance of the butan-2-amine side chain in enhancing biological activity .

The synthesis of 3-(1H-imidazol-5-yl)butan-2-amine can be achieved through various methods:

  • Direct Amine Reaction: One common approach involves reacting an appropriate imidazole derivative with a butyryl chloride or similar reagent to yield the desired product.
  • Cyclization Reactions: Another method may involve cyclization of suitable precursors under acidic or basic conditions, facilitating the formation of the imidazole ring alongside the amine functionality.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection/deprotection strategies and functional group transformations to achieve high yields and purity.

These methods are typically optimized to ensure efficient production while minimizing by-products .

3-(1H-imidazol-5-yl)butan-2-amine has several potential applications:

  • Pharmaceutical Development: Due to its diverse biological activities, this compound could serve as a lead structure for developing new drugs targeting infections, cancer, or inflammation.
  • Biochemical Research: It may be used as a tool compound in studies investigating enzyme inhibition or receptor interactions related to imidazole-containing ligands.
  • Agricultural Chemistry: Given its antimicrobial properties, it could find applications in developing agricultural fungicides or bactericides.

The versatility of this compound makes it a valuable candidate for further research and development .

Interaction studies involving 3-(1H-imidazol-5-yl)butan-2-amine often focus on its binding affinity to various proteins and enzymes. These studies are crucial for understanding its mechanism of action:

  • Protein Binding: The imidazole ring can mimic amino acid side chains like arginine, allowing it to bind effectively to protein sites involved in enzymatic activity.
  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes by occupying their active sites, thereby altering metabolic pathways.

Such studies provide insights into how structural features influence biological interactions and therapeutic potential .

Several compounds share structural similarities with 3-(1H-imidazol-5-yl)butan-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylimidazoleMethyl group at the first positionSimpler structure; less complex interactions
2-EthylimidazoleEthyl group at the second positionDifferent substitution pattern affecting reactivity
4-MethylimidazoleMethyl group at the fourth positionVariation in biological activity compared to others
4-(1-Ethylimidazolyl)butanamineEthyl substitution on an imidazole derivativeEnhanced solubility and potential bioactivity

The uniqueness of 3-(1H-imidazol-5-yl)butan-2-amine lies in its specific substitution pattern that imparts distinct chemical and biological properties. The combination of the butanamine chain and the unique positioning of the imidazole ring allows for unique interactions with biological targets compared to simpler imidazole derivatives.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

139.110947427 g/mol

Monoisotopic Mass

139.110947427 g/mol

Heavy Atom Count

10

Dates

Last modified: 07-17-2023

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